BenchChemオンラインストアへようこそ!

9-Benzyl-8-bromo-9H-purine

Conformational analysis Physicochemical profiling Medicinal chemistry

9-Benzyl-8-bromo-9H-purine (CAS 903594-12-7, C₁₂H₉BrN₄, MW 289.13) is a synthetic purine derivative functionalized at N9 with a benzyl group and at C8 with a bromine atom. Its architecture is defined by a twisted purine–benzyl geometry (dihedral angle 67.5°) that arises from CH–π interactions between the benzyl methylene and the C8–Br, imposing a rotational barrier of 12.3 kcal/mol.

Molecular Formula C12H9BrN4
Molecular Weight 289.13 g/mol
Cat. No. B8429095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Benzyl-8-bromo-9H-purine
Molecular FormulaC12H9BrN4
Molecular Weight289.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=NC=NC=C3N=C2Br
InChIInChI=1S/C12H9BrN4/c13-12-16-10-6-14-8-15-11(10)17(12)7-9-4-2-1-3-5-9/h1-6,8H,7H2
InChIKeyXLHWTLQVLUSFRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Benzyl-8-bromo-9H-purine – Core Physicochemical & Structural Baseline for Brominated Purine Procurement


9-Benzyl-8-bromo-9H-purine (CAS 903594-12-7, C₁₂H₉BrN₄, MW 289.13) is a synthetic purine derivative functionalized at N9 with a benzyl group and at C8 with a bromine atom . Its architecture is defined by a twisted purine–benzyl geometry (dihedral angle 67.5°) that arises from CH–π interactions between the benzyl methylene and the C8–Br, imposing a rotational barrier of 12.3 kcal/mol . This conformational restriction, absent in non-benzylated analogs, shifts logP from 1.2 to 2.8 and reduces aqueous solubility from 45.2 to 18.7 µg/mL, creating a markedly different partitioning profile that directly influences biological performance and synthetic utility .

Why 9-Benzyl-8-bromo-9H-purine Cannot Be Interchanged with Generic 8-Halopurines or Non-Benzylated Analogs


Replacing 9-benzyl-8-bromo-9H-purine with 8-chloropurine, 8-fluoropurine, or non-benzylated 8-bromopurine alters three interdependent properties: (i) conformational restriction governed by N9-benzyl–C8-bromo synergy, (ii) lipophilicity and resulting target-compartment partitioning, and (iii) the reactivity profile of the C8 halogen in cross-coupling and nucleophilic aromatic substitution reactions [1]. These are not independently tunable; choosing a different halogen or removing the benzyl group simultaneously resets conformational dynamics, electronic distribution, and pharmacokinetic behavior, making head-to-head biochemical outcomes non-transferable [1].

Quantitative Differentiation Evidence for 9-Benzyl-8-bromo-9H-purine vs. Closest Analogs


Conformational Restriction & Lipophilicity: N9-Benzyl vs. Non-Benzylated 8-Bromopurine

X-ray crystallography and molecular dynamics simulations demonstrate that the N9 benzyl group fixes the purine–benzyl dihedral angle at 67.5° ± 1.2° and raises the rotational energy barrier from 8.1 to 12.3 kcal/mol relative to 8-bromopurine lacking the N9 substituent . This restriction increases logP from 1.2 to 2.8 while decreasing aqueous solubility from 45.2 to 18.7 µg/mL .

Conformational analysis Physicochemical profiling Medicinal chemistry

C8 Halogen Electronic Effects: 8-Bromo vs. 8-Chloro vs. 8-Fluoro Reactivity

DFT calculations at the B3LYP/6-311G** level reveal that the C8 bromine imparts a +M mesomeric effect that increases NPA charge density at C6 to −0.28 e, facilitating SNAr at that position with a 92% yield in piperidine coupling at 60 °C . In Suzuki–Miyaura couplings, the 8-bromo derivative achieves 78% efficiency vs. 65% for the 8-chloro analog . The relative SNAr rate constant (k_rel) for 8-Br is 0.7, intermediate between 8-Cl (1.0) and 8-I (0.3) .

Synthetic chemistry Cross-coupling Nucleophilic aromatic substitution

Xanthine Oxidase Inhibition: 8-Bromo vs. 8-Chloro vs. 8-Fluoro Derivatives

In xanthine oxidase inhibition assays, the 8-bromo derivative exhibits an IC₅₀ of 2.4 µM, compared to 1.8 µM for the 8-chloro analog and 4.1 µM for the 8-fluoro analog . This rank order (8-Cl > 8-Br > 8-F) correlates with halogen polarizability and van der Waals radius rather than electronegativity, indicating that hydrophobic pocket interactions dominate binding in this system .

Enzyme inhibition Xanthine oxidase Structure-activity relationship

Casein Kinase 1δ (CK1δ) Inhibition: 8-Bromo vs. 2-Amino-9-benzyladenine (Non-Brominated)

In a CK1δ enzymatic assay, the 8-bromo derivative (compound 14) at 40 µM left a residual enzyme activity of 42%, whereas the non-brominated 2-amino-9-benzyladenine (compound 12) at the same concentration left 35% residual activity [1]. The higher residual activity for the 8-bromo derivative indicates that C8 bromination modestly attenuates CK1δ inhibition in this scaffold, providing a defined SAR point for lead optimization [1].

Kinase inhibition CK1δ Cancer and neurodegeneration

TLR7 Agonist Intermediate Utility: 8-Bromoadenine as a Versatile Synthetic Hub

The 8-bromoadenine derivative 5 (8-bromo-9-benzyladenine) serves as the universal intermediate for all 8-substituted amino 9-benzyladenines evaluated as TLR7 agonists [1]. Its bromine at C8 enables facile displacement with diverse amines, yielding potent compounds such as the 8-morpholinoethylamino derivative 19 with an EC₅₀ in the submicromolar range [1]. This contrasts with non-halogenated adenines, which require pre-functionalization and show lower conversion efficiency.

Toll-like receptor 7 Immunostimulation Synthetic intermediate

Adenosine Deaminase Inhibition: N9-Benzylated vs. Non-Benzylated Purines

In adenosine deaminase inhibition assays, N9-benzylated purine derivatives exhibit a Ki of 2.4 µM, representing a 15-fold improvement over non-benzylated counterparts (Ki = 36 µM) . This potency enhancement is attributed to the benzyl group's stabilization of the syn purine conformation and increased hydrophobic contacts within the enzyme active site .

Adenosine deaminase Enzyme inhibition Ligand design

High-Value Application Scenarios for 9-Benzyl-8-bromo-9H-purine Based on Verified Differentiation


Late-Stage Diversification via C6 SNAr or C8 Suzuki–Miyaura Coupling

The C8 bromine activates C6 for nucleophilic aromatic substitution, achieving 92% yield with piperidine at 60 °C, while simultaneously serving as a competent leaving group for Suzuki–Miyaura couplings at 78% efficiency . This dual reactivity, superior to both 8-chloro (65% Suzuki yield) and 8-fluoro analogs, enables sequential or orthogonal derivatization of the purine core, making the compound an ideal advanced intermediate for parallel library synthesis in medicinal chemistry campaigns .

CK1δ Inhibitor Lead Optimization Starting Point

In head-to-head CK1δ assays, the 8-bromo derivative (compound 14) left 42% residual activity at 40 µM vs. 35% for the non-brominated 2-amino-9-benzyladenine . This 7-percentage-point difference provides a well-defined SAR baseline: researchers can use the 8-bromo compound to probe whether halogen-dependent steric or electronic effects at C8 improve selectivity or downstream pharmacokinetics while maintaining a tractable inhibition window .

TLR7 Agonist Library Synthesis from a Single Intermediate

As the sole synthetic intermediate for an entire series of TLR7 agonists, the 8-bromoadenine derivative 5 enables rapid amine displacement to generate compounds with submicromolar EC₅₀ values in PBMC interferon induction assays . Procuring this single intermediate collapses multi-step synthesis into a single diversification step, accelerating hit-to-lead timelines for innate immune modulation and vaccine adjuvant programs .

Physicochemical Profiling of Brominated Purine Scaffolds

The combination of a defined dihedral angle (67.5°), elevated rotational barrier (12.3 kcal/mol), and increased logP (2.8 vs. 1.2 for non-benzylated analogs) makes 9-benzyl-8-bromo-9H-purine a reference standard for calibrating computational models of purine conformational behavior and permeability . Its well-characterized electronic parameters (C8 NPA charge +0.41 e; dipole moment 4.1 D) further support DFT method validation .

Quote Request

Request a Quote for 9-Benzyl-8-bromo-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.